molecular formula C10H8N2O2 B12101267 1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione CAS No. 46277-44-5

1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione

Cat. No.: B12101267
CAS No.: 46277-44-5
M. Wt: 188.18 g/mol
InChI Key: DLCDGDBHDUBEPC-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione is an organic compound that features a pyridine ring attached to a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione can be synthesized through a multi-step process. One common method involves the reaction of pyridine-4-carboxaldehyde with pyrrole-2,5-dione under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, altering its chemical properties.

    Substitution: The pyridine and pyrrole rings can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyrrole-2,5-dione derivatives with altered functional groups.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and photoluminescence.

Mechanism of Action

The mechanism by which 1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    N-(Pyridin-4-yl)pyridin-4-amine: This compound shares a similar pyridine structure but differs in its functional groups and overall reactivity.

    3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another compound with a pyridine ring, but with different substituents and biological activities.

Uniqueness: 1-(Pyridin-4-ylmethyl)-1h-pyrrole-2,5-dione is unique due to its specific combination of pyridine and pyrrole-2,5-dione structures. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

46277-44-5

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H8N2O2/c13-9-1-2-10(14)12(9)7-8-3-5-11-6-4-8/h1-6H,7H2

InChI Key

DLCDGDBHDUBEPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CC2=CC=NC=C2

Origin of Product

United States

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